molecular formula C16H14N4OS B3009195 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 2320958-21-0

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea

Cat. No.: B3009195
CAS No.: 2320958-21-0
M. Wt: 310.38
InChI Key: QQHKATVWJZIRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea is a urea derivative characterized by a central urea moiety bridging a [2,4'-bipyridin]-4-ylmethyl group and a thiophen-2-yl substituent.

Properties

IUPAC Name

1-[(2-pyridin-4-ylpyridin-4-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-16(20-15-2-1-9-22-15)19-11-12-3-8-18-14(10-12)13-4-6-17-7-5-13/h1-10H,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHKATVWJZIRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea typically involves the reaction of 4-(chloromethyl)-2,4’-bipyridine with thiophen-2-yl isocyanate. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran, and requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the urea linkage in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Urea derivatives with various substituents.

Scientific Research Applications

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea depends on its application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Fluorescent Probing: The bipyridine moiety can coordinate with metal ions, resulting in fluorescence that can be used for imaging.

    Therapeutic Effects: The compound may interact with cellular targets, such as DNA or proteins, to exert its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Containing Urea Derivatives

  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Structure: Features a pyridinylmethylthio linker and electron-withdrawing substituents (Cl, CF₃) on the aryl group. Key Differences: Unlike the target compound, 7n lacks a bipyridine system and instead incorporates a single pyridine ring with methoxy and methyl substituents. The thioether linkage may enhance lipophilicity compared to the target’s methylene bridge.
  • 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives Structure: Contains a pyridin-2-ylmethoxy group attached to a phenyl ring. The methoxy linker in these derivatives may reduce steric hindrance compared to the bipyridine-methyl group. Bioactivity: Demonstrated anticancer activity in vitro, suggesting urea derivatives with pyridine moieties are viable for therapeutic development .

Thiophene-Containing Urea Derivatives

  • Thiophenylthiazole-Urea Derivatives (TTU6–TTU9) Structure: Incorporate a thiophen-2-yl group fused to a thiazole ring, linked via urea to diverse aryl groups (e.g., cyanophenyl, nitrophenyl). Key Differences: The target compound lacks the thiazole ring but retains the thiophene moiety. The bipyridine system may confer distinct electronic properties compared to thiazole-thiophene hybrids. Physicochemical Data:
Compound Melting Point (°C) Yield (%) Molecular Formula
TTU6 199–201 87 C₁₅H₉N₄OS₂
TTU8 275–277 45 C₁₄H₉N₄O₂S₂
Target Compound* N/A N/A C₁₆H₁₃N₅OS (hypothetical)
  • Bioactivity : Tested against Mycobacterium tuberculosis, though specific results are unreported. The thiophene-thiazole core may enhance membrane permeability compared to bipyridine systems .

Structure-Activity Relationships (SAR)

  • Bipyridine vs.
  • Thiophene vs. Thiazole-Thiophene : The absence of a thiazole ring in the target compound may reduce planarity and alter solubility, affecting bioavailability.
  • Substituent Effects: Electron-withdrawing groups (e.g., CF₃, NO₂) in analogs like 7n and TTU8 increase stability but may reduce metabolic tolerance .

Biological Activity

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a bipyridine moiety linked to a thiophene ring through a urea linkage, which contributes to its diverse applications in scientific research.

  • Molecular Formula : C₁₆H₁₄N₄OS
  • Molecular Weight : 310.4 g/mol
  • CAS Number : 2320958-21-0

The biological activity of this compound can be attributed to several mechanisms depending on its application:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access.
  • Fluorescent Probing : The bipyridine moiety allows coordination with metal ions, producing fluorescence that can be utilized for biological imaging.
  • Therapeutic Interactions : It may interact with cellular targets such as DNA or proteins, exerting therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have demonstrated that related urea derivatives show broad-spectrum antitumor activity against various cancer cell lines, including lung, breast, and prostate cancers. Specific metrics from studies include:

  • GI50 Values : Indicating the concentration required to inhibit cell growth by 50%.
    • Example: A related compound showed GI50 values of 1.7 μM against lung cancer cells and 15.9 μM against breast cancer cells .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Similar urea derivatives have been tested for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. Notably:

  • Compounds with IC50 values as low as 0.008 μg/mL against Staphylococcus aureus have been reported .

Anti-inflammatory Effects

There is emerging evidence suggesting anti-inflammatory properties associated with this class of compounds. They may modulate pathways involved in inflammatory responses, which could lead to therapeutic applications in treating inflammatory diseases.

Study on Antitumor Activity

A study evaluated the antiproliferative effects of various urea derivatives on human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines. The results indicated that several derivatives exhibited potent activity with IC50 values comparable to established chemotherapeutics .

CompoundCell LineIC50 (μM)
Compound AHCT1165.0
Compound BMCF-710.5
Compound CU87 MG6.3

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds against various pathogens. The results highlighted significant antibacterial activity with specific attention to the inhibition of topoisomerases in bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.